molecular formula C15H16N2O2 B3174790 N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide CAS No. 954264-54-1

N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide

Cat. No.: B3174790
CAS No.: 954264-54-1
M. Wt: 256.3 g/mol
InChI Key: KYJBUHZHIOEHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry research, particularly within the phenoxyacetamide class. This class of compounds has demonstrated promising biological activities in preclinical studies, making them valuable tools for investigating new therapeutic pathways. Recent research into structurally similar phenoxyacetamide derivatives has highlighted their potent cytotoxic effects. One such compound exhibited significant anti-proliferative activity against HepG2 liver cancer cells, inducing apoptosis through the intrinsic pathway and causing cell cycle arrest at the G1/S phase. Its mechanism is associated with the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In vivo studies further supported its efficacy as a potential anticancer agent. Molecular docking studies suggest that these activities may involve stable binding to the PARP-1 protein . Beyond oncology research, the phenoxyacetamide scaffold is also being explored in neuroscience. Related compounds have been identified as potent and selective inhibitors of monoamine oxidase (MAO) enzymes. MAO inhibitors are crucial for researching depressive disorders and neurodegenerative diseases, as they modulate the levels of key neurotransmitters like serotonin, dopamine, and norepinephrine . The structural features of this compound, including the 3-amino-2-methylphenyl group, provide a versatile platform for chemical derivatization, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-13(16)8-5-9-14(11)17-15(18)10-19-12-6-3-2-4-7-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJBUHZHIOEHFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide typically involves the reaction of 3-amino-2-methylphenol with phenoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide with related phenoxyacetamide derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural and Physicochemical Properties

Table 1: Structural and Physical Comparison
Compound Name (CAS/ID) Substituents on Phenoxy Ring Amide Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
This compound (953719-01-2) 2-Isopropyl 3-Amino-2-methylphenyl 298.38 Not reported Not reported
N-(3,4-Difluorophenyl)-2-phenoxyacetamide (Gb, ) Unsubstituted phenoxy 3,4-Difluorophenyl 274.27 90–91 Not reported
2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Gf, ) Unsubstituted phenoxy 3-Trifluoromethylphenyl 297.26 93–94 Not reported
N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide (Gc, ) Unsubstituted phenoxy 4-Chloro-2-fluorophenyl 289.71 110–111 Not reported
N-(1-Adamantyl)-2-phenoxyacetamide (52944-09-9, ) Unsubstituted phenoxy 1-Adamantyl 285.38 Not reported Not reported

Key Observations :

  • Substitutions on the amide nitrogen (e.g., trifluoromethyl in Gf, adamantyl in ) significantly alter electronic properties and binding affinity to biological targets .

Key Observations :

  • Phenoxyacetamides with electron-donating groups (e.g., methoxy in Compound 12) exhibit high MAO-A selectivity, while bulky substituents (e.g., adamantyl) may enhance binding to hydrophobic enzyme pockets .
  • The 3-amino-2-methylphenyl group in the target compound could modulate interactions with amine-binding enzyme sites (e.g., MAOs or kinases), though specific data are lacking .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 3 Amino 2 methylphenyl 2 phenoxyacetamide\text{N 3 Amino 2 methylphenyl 2 phenoxyacetamide}

This structure allows for various interactions within biological systems, making it a candidate for drug development.

1. Antiviral Properties

Recent studies have highlighted the antiviral potential of phenoxyacetamide derivatives against SARS-CoV-2. Specifically, compounds with similar structures have been shown to inhibit the main protease (Mpro) of the virus, which is crucial for its replication. The binding affinity and interaction dynamics with amino acid residues in the Mpro active site suggest that this compound may exhibit similar antiviral properties .

2. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been investigated for its efficacy in inhibiting various bacterial strains, potentially through mechanisms that disrupt cell wall synthesis or protein function.

3. Anticancer Effects

The compound has also been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation . The specific mechanisms remain under investigation, but initial findings are promising.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for viral replication or cancer cell survival.
  • Receptor Modulation: It could interact with various receptors, leading to changes in cellular signaling pathways that promote cell death in cancer cells or inhibit microbial growth.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntiviralInhibits SARS-CoV-2 main protease
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cells

Case Study: Antiviral Efficacy

In a study examining phenoxyacetamide derivatives, researchers found that certain structural modifications significantly enhanced the compounds' ability to bind to the SARS-CoV-2 Mpro, indicating a pathway for further development as antiviral agents .

Case Study: Antimicrobial Action

Another investigation assessed the antimicrobial efficacy of this compound against common pathogens. The results demonstrated notable inhibition zones in bacterial cultures, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide, and what reaction conditions are critical for success?

The compound is synthesized via multi-step reactions, typically starting with substituted phenols or amino-substituted aromatic precursors. Key steps include:

  • Acylation : Reacting 3-amino-2-methylphenol with phenoxyacetyl chloride under basic conditions (e.g., using triethylamine as a base) to form the acetamide bond .
  • Purification : Solvent selection (e.g., ethanol or methanol) and recrystallization to achieve >95% purity. Reaction temperatures should be maintained at 0–5°C during acylation to minimize side reactions .
  • Characterization : Confirmation via 1^1H/13^{13}C NMR (to verify aromatic protons and acetamide carbonyl) and HPLC (to assess purity) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Spectroscopy :
  • NMR : Resolve aromatic protons (6.5–7.5 ppm) and acetamide carbonyl (δ ~168–170 ppm) .
  • IR : Confirm the presence of amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
    • Chromatography :
  • HPLC : Use a C18 column with a water-acetonitrile gradient (detection at 254 nm) to identify impurities (<1%) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z: 284.3 for [M+H]+^+) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC. Amide bonds may hydrolyze in acidic/basic conditions, requiring pH-neutral buffers .
  • Photostability : Expose to UV light (ICH Q1B guidelines) to assess photodegradation byproducts .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound in multi-step reactions?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance acylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but require post-reaction removal via vacuum distillation .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted phenoxyacetyl chloride .

Q. What strategies resolve contradictions in spectral data when identifying reaction byproducts?

  • 2D NMR (COSY, HSQC) : Differentiate regioisomers (e.g., para vs. ortho substitution on the phenyl ring) .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to assign ambiguous peaks .
  • Isolation via Prep-HPLC : Separate byproducts for individual characterization .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Functional Group Modifications :
  • Replace the 2-methyl group with halogens (e.g., Cl, F) to assess impact on bioactivity .
  • Introduce electron-withdrawing groups (e.g., nitro) on the phenoxy ring to modulate solubility .
    • In Silico Screening : Docking studies (AutoDock Vina) against kinase targets (e.g., EGFR) to predict binding affinities .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Kinase Inhibition Assays : Test IC50_{50} values against tyrosine kinases (e.g., JAK2, ABL1) using fluorescence polarization .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .

Methodological Challenges & Contradictions

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Meta-Analysis : Compare datasets from PubChem and CAS Common Chemistry to identify outliers. For example, conflicting cytotoxicity data may arise from differences in cell culture conditions (e.g., serum concentration) .
  • Dose-Response Validation : Repeat assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .

Q. What experimental designs minimize oxidative degradation during long-term pharmacological studies?

  • Antioxidant Additives : Include 0.1% w/v ascorbic acid in formulation buffers .
  • Inert Atmosphere : Store stock solutions under nitrogen or argon to prevent radical-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)-2-phenoxyacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.